molecular formula C11H10F3N3 B2665740 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline CAS No. 1431386-75-2

4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline

Cat. No.: B2665740
CAS No.: 1431386-75-2
M. Wt: 241.217
InChI Key: KVQWWXILSTUFDE-UHFFFAOYSA-N
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Description

4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline is an organic compound that features a pyrazole ring substituted with a trifluoromethyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline can be achieved through a multi-step process. One common method involves the reaction of aniline with 3-(4-methyl-1H-imidazol-1-yl)propanenitrile, followed by acylation with trifluoroacetic anhydride . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline is unique due to the presence of both the trifluoromethyl group and the pyrazole ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-17-9(6-10(16-17)11(12,13)14)7-2-4-8(15)5-3-7/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQWWXILSTUFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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